molecular formula C12H18ClN B1445191 6-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 935542-80-6

6-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No. B1445191
M. Wt: 211.73 g/mol
InChI Key: GTQSHTVRCNEHFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is likely to be a derivative of tetrahydroisoquinoline, which is a type of isoquinoline. Isoquinolines are heterocyclic aromatic organic compounds similar to quinolines . The “6-(Propan-2-yl)” indicates that an isopropyl group is attached to the 6th carbon in the isoquinoline structure.


Molecular Structure Analysis

The molecular structure would consist of a tetrahydroisoquinoline core with an isopropyl group attached to the 6th carbon. Tetrahydroisoquinoline has a bicyclic structure with one aromatic ring and one saturated ring. The isopropyl group would add some steric bulk to the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. It’s likely to be a solid at room temperature, and its solubility would depend on the exact structure and the solvent used .

Scientific Research Applications

Synthesis and Biological Activity

6-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride and its derivatives have been extensively studied for their synthesis and biological activities. For instance, Aghekyan et al. (2017) explored the synthesis of propan-2-ol derivatives of the tetrahydroisoquinoline series, which exhibited moderate adrenergic blocking and sympatholytic activities (Aghekyan et al., 2017).

Antiglioma Activity

Research by Mohler et al. (2006) demonstrated the potential of 1,2,3,4-tetrahydroisoquinoline (THI) derivatives in treating gliomas. Compound 1 in their study selectively inhibited the growth of C6 glioma without affecting normal astrocytes, suggesting its clinical utility against human gliomas and other tumor cell lines (Mohler et al., 2006).

Antimalarial Properties

1-Aryl-1,2,3,4-tetrahydroisoquinolines, similar to the molecule , have shown promising antiplasmodial activity. Hanna et al. (2014) synthesized such analogues and found two compounds to be highly active against P. falciparum, highlighting their potential as anti-malarial agents (Hanna et al., 2014).

Anticancer Properties

Redda et al. (2010) investigated the anticancer properties of 1,2,3,4-tetrahydroisoquinoline derivatives, finding significant cytotoxic activities against various breast cancer cell lines. This study highlights the compound's potential as an anticancer agent (Redda et al., 2010).

Anticonvulsant Activities

Ohkubo et al. (1996) synthesized compounds related to 1,2,3,4-tetrahydroisoquinoline, including derivatives like 1-thienyl-1,2,3,4-tetrahydroisoquinolines, to evaluate their anticonvulsant activities. Their findings suggest significant activity against NMDA-induced seizures in mice (Ohkubo et al., 1996).

properties

IUPAC Name

6-propan-2-yl-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c1-9(2)10-3-4-12-8-13-6-5-11(12)7-10;/h3-4,7,9,13H,5-6,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTQSHTVRCNEHFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(CNCC2)C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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